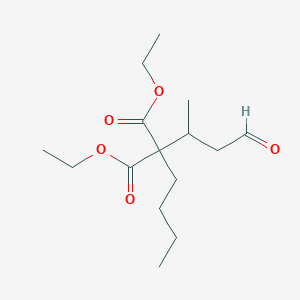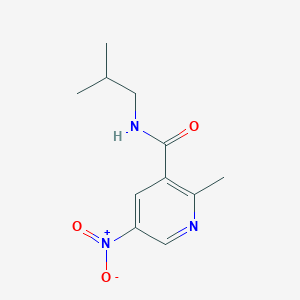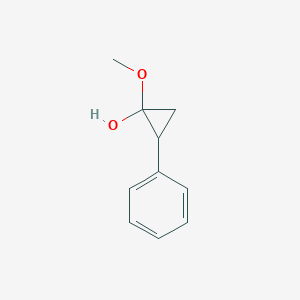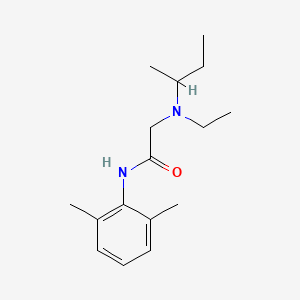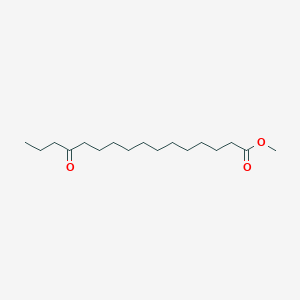
4(3H)-Quinazolinone, 3-(2-nitrophenyl)-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzonitrile with 2-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specific catalysts, and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and pyridinyl groups could play a crucial role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound, known for its diverse biological activities.
2-(Pyridin-2-yl)quinazolin-4(3H)-one: Similar structure but without the nitro group.
3-(2-Nitrophenyl)quinazolin-4(3H)-one: Lacks the pyridinyl group.
Uniqueness
3-(2-Nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the nitro and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
58668-44-3 |
|---|---|
Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-13-7-1-2-8-14(13)21-18(15-9-5-6-12-20-15)22(19)16-10-3-4-11-17(16)23(25)26/h1-12H |
InChI Key |
BIYGHQGAGOWCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



